4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate
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Overview
Description
[4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate is a synthetic organic compound. It features a triazole ring, a sulfanyl group, and an acetate ester, making it a molecule of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate typically involves multi-step organic reactions. A common route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the sulfanyl group: This step may involve the reaction of the triazole intermediate with a thiol compound.
Acetylation: The sulfanyl-triazole intermediate can be acetylated using acetic anhydride or acetyl chloride.
Final esterification: The compound is then esterified with 2,6-dimethoxyphenol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of solvent systems: to improve solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetate ester, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions may occur at the acetate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols and amines: from reduction.
Various esters and amides: from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science: Its unique structure could be explored for the development of new materials with specific properties.
Biology and Medicine
Biochemistry: The compound could be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive triazole moiety.
Polymer Science: Incorporation into polymers to impart specific chemical or physical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the sulfanyl and acetate groups might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[4-ethyl-5-(4-methylphenyl)-1,2,4-triazole]: Shares the triazole core structure.
[2,6-dimethoxyphenyl acetate]: Contains the same ester functional group.
[Sulfanyl-acetyl derivatives]: Similar sulfanyl and acetyl functionalities.
Uniqueness
The uniqueness of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its individual components or simpler analogs.
Properties
Molecular Formula |
C24H27N5O5S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[4-[(Z)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C24H27N5O5S/c1-6-29-23(18-9-7-15(2)8-10-18)27-28-24(29)35-14-21(31)26-25-13-17-11-19(32-4)22(34-16(3)30)20(12-17)33-5/h7-13H,6,14H2,1-5H3,(H,26,31)/b25-13- |
InChI Key |
QNPHQRLSTHSOHI-MXAYSNPKSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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